6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with a benzofuran derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated control systems, and continuous monitoring are employed to ensure consistent quality and high yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-dichlorobenzyl)oxy]ethanol
- 2,6-dichlorobenzyl methyl ether
- Methyl 6-bromo-5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H14Cl2O4 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14Cl2O4/c1-12-5-6-14(26-12)10-20-21(24)15-8-7-13(9-19(15)27-20)25-11-16-17(22)3-2-4-18(16)23/h2-10H,11H2,1H3/b20-10- |
InChI Key |
TVCAIRLYOSFDMG-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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